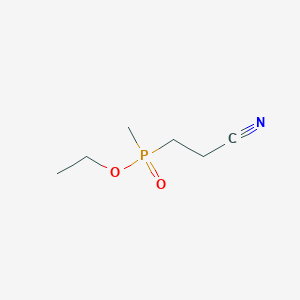3-(Methylethoxyphosphinyl)propionitrile
CAS No.: 18261-62-6
Cat. No.: VC14274043
Molecular Formula: C6H12NO2P
Molecular Weight: 161.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 18261-62-6 |
|---|---|
| Molecular Formula | C6H12NO2P |
| Molecular Weight | 161.14 g/mol |
| IUPAC Name | 3-[ethoxy(methyl)phosphoryl]propanenitrile |
| Standard InChI | InChI=1S/C6H12NO2P/c1-3-9-10(2,8)6-4-5-7/h3-4,6H2,1-2H3 |
| Standard InChI Key | JEUUIAMCHYUADD-UHFFFAOYSA-N |
| Canonical SMILES | CCOP(=O)(C)CCC#N |
Introduction
Chemical Identification and Structural Properties
Molecular Characteristics
The molecular formula of 3-(Methylethoxyphosphinyl)propionitrile is C₆H₁₂NO₂P, with a molecular weight of 161.14 g/mol. Its IUPAC name, 3-[ethoxy(methyl)phosphoryl]propanenitrile, reflects the ethoxy-methylphosphoryl group attached to the third carbon of the propionitrile backbone. The compound’s structure is represented as:
The presence of both phosphinyl and nitrile functional groups confers distinct electronic and steric properties, influencing its reactivity in synthetic pathways.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-(Methylethoxyphosphinyl)propionitrile typically involves multi-step reactions:
-
Phosphinylating Propionitrile: Propionitrile undergoes phosphorylation using methylethoxyphosphinyl chloride in the presence of a base (e.g., triethylamine) to introduce the phosphinyl group.
-
Purification: The crude product is purified via fractional distillation or column chromatography to isolate the target compound.
This method mirrors strategies used for analogous organophosphorus nitriles, where controlled reaction conditions prevent side reactions such as hydrolysis of the nitrile group.
Industrial-Scale Production Challenges
Scalability is hindered by:
-
Sensitivity of the nitrile group to hydrolysis under acidic or basic conditions.
-
Requirement for anhydrous environments to maintain phosphinyl group stability.
Applications and Functional Utility
Pharmaceutical Intermediate
The compound’s nitrile group serves as a precursor for amines (via hydrogenation) or carboxylic acids (via hydrolysis), making it valuable in synthesizing bioactive molecules. For example, its derivatives could act as enzyme inhibitors or receptor modulators.
Agrochemical Development
Organophosphorus compounds are widely used in pesticides. While 3-(Methylethoxyphosphinyl)propionitrile’s specific role remains under investigation, its structural analogs demonstrate insecticidal activity by acetylcholinesterase inhibition.
Material Science
The phosphinyl group’s electron-withdrawing properties may enhance the thermal stability of polymers when incorporated as a monomer.
Research Findings and Reactivity Studies
Nucleophilic Reactivity
The nitrile group participates in nucleophilic additions, forming imines or thioamides when reacted with amines or thiols, respectively. For instance:
Such reactions are critical for constructing heterocyclic frameworks in drug discovery.
Coordination Chemistry
The phosphoryl oxygen can act as a Lewis base, coordinating to metal ions like palladium or platinum. This property is exploited in catalysis, where the compound serves as a ligand in cross-coupling reactions.
Comparative Analysis with Structural Analogs
The table below contrasts 3-(Methylethoxyphosphinyl)propionitrile with related compounds:
| Compound Name | Structure Features | Key Properties |
|---|---|---|
| Propionitrile | Simple nitrile (CH₃CH₂C≡N) | Solvent; precursor to acrylonitrile |
| 3-(N-Nitrosomethylamino)propionitrile | Nitrile with nitroso group (N=O) | Carcinogenic; used in cancer research |
| Methylethoxyphosphine | Phosphine derivative (CH₃CH₂O-PH₂) | Reducing agent in organic synthesis |
This comparison underscores how functional group modifications drastically alter chemical behavior and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume